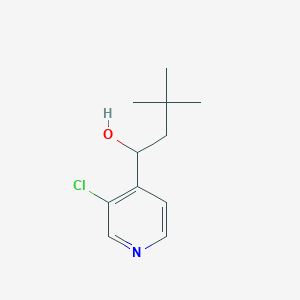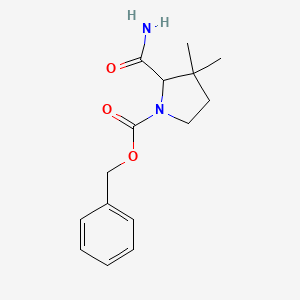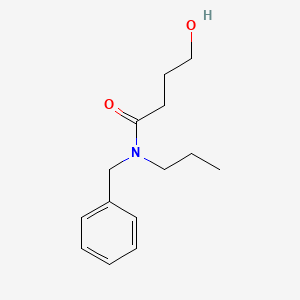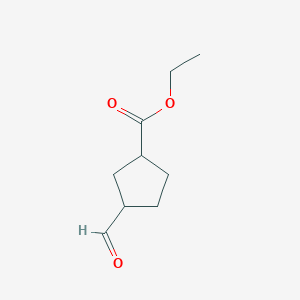
1-(3-Chloropyridin-4-yl)-3,3-dimethylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropyridin-4-yl)-3,3-dimethylbutan-1-ol is an organic compound that features a pyridine ring substituted with a chlorine atom at the 3-position and a butanol group at the 1-position
準備方法
The synthesis of 1-(3-Chloropyridin-4-yl)-3,3-dimethylbutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropyridine with a suitable butanol derivative under specific reaction conditions. The reaction typically requires a base catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(3-Chloropyridin-4-yl)-3,3-dimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
科学的研究の応用
1-(3-Chloropyridin-4-yl)-3,3-dimethylbutan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
作用機序
The mechanism of action of 1-(3-Chloropyridin-4-yl)-3,3-dimethylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
類似化合物との比較
1-(3-Chloropyridin-4-yl)-3,3-dimethylbutan-1-ol can be compared with other similar compounds, such as:
3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one: This compound also features a chloropyridine ring but differs in its functional groups and overall structure.
Ethyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate: Another compound with a chloropyridine ring, but with a piperazine and carboxylate group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the butanol group, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H16ClNO |
|---|---|
分子量 |
213.70 g/mol |
IUPAC名 |
1-(3-chloropyridin-4-yl)-3,3-dimethylbutan-1-ol |
InChI |
InChI=1S/C11H16ClNO/c1-11(2,3)6-10(14)8-4-5-13-7-9(8)12/h4-5,7,10,14H,6H2,1-3H3 |
InChIキー |
OVPIXVIOBJGJIP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C1=C(C=NC=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[5-(benzenesulfonyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13882322.png)
![Tert-butyl 4-[cyclopropyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B13882328.png)
![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate](/img/structure/B13882336.png)


![propyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13882351.png)



![2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one](/img/structure/B13882370.png)
![4-Amino-3-[(2-cyclopropylethyl)amino]benzonitrile](/img/structure/B13882375.png)
![N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide](/img/structure/B13882382.png)
